

Physical and chemical properties of 2-Ethenyl-6-methylpyrazine

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Compound of Interest

Compound Name: 2-Ethenyl-6-methylpyrazine

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethenyl-6-methylpyrazine

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-ethenyl-6-methylpyrazine**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

General and Chemical Properties

2-Ethenyl-6-methylpyrazine, also known as 2-methyl-6-vinylpyrazine, is a member of the pyrazine family.[1] Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[2] This compound has been identified in natural sources such as tobacco (*Nicotiana tabacum*).[1]

Property	Value	Source
IUPAC Name	2-ethenyl-6-methylpyrazine	[1]
Synonyms	2-methyl-6-vinyl pyrazine, 6-methyl-2-vinylpyrazine	[3][4]
CAS Number	13925-09-2	[1][3][4]
Molecular Formula	C ₇ H ₈ N ₂	[1][3][4]
Molecular Weight	120.15 g/mol	[1]
Appearance	Not explicitly stated, but related pyrazines are colorless to slightly yellow liquids.[5][6]	
Odor	Hazelnut, nutty	[3]

Physical and Thermodynamic Properties

The following table summarizes key physical and thermodynamic data for **2-ethenyl-6-methylpyrazine**. Note that some values are estimated.

Property	Value	Source
Boiling Point	172.00 to 173.00 °C @ 760.00 mm Hg (est.)	[3]
Vapor Pressure	1.775 mmHg @ 25.00 °C (est.)	[3]
Flash Point	147.00 °F (63.70 °C) (est.)	[3]
Solubility	Soluble in alcohol. Water solubility: 6522 mg/L @ 25 °C (est.)	[3]
logP (o/w)	1.043 (est.)	[3]

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of **2-ethenyl-6-methylpyrazine**.

Data Type	Information	Source
Mass Spectrometry	Electron Ionization (EI) mass spectrum data is available through the NIST Chemistry WebBook.	[4]
NMR Spectroscopy	1D (^1H , ^{13}C) and 2D (HSQC, HMBC) NMR data have been used for the characterization of related pyrazine isomers.	[7]
Gas Chromatography	Kovats Retention Index data is available.[1] GC-MS is a key analytical technique for its identification.[7][8]	

Experimental Protocols

Synthesis of 2-Ethenyl-6-methylpyrazine

A "one-pot" reaction using microwaves has been mentioned as a method for the synthesis of 2-methyl-6-vinylpyrazine.[3] While the specific details of this protocol are not provided in the search results, a general approach to pyrazine synthesis often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Greener synthesis approaches may utilize catalysts like t-BuOK in aqueous methanol.

A general procedure for pyrazine synthesis is as follows:

- Dissolve the dicarbonyl compound (e.g., a benzil derivative) in a suitable solvent like aqueous methanol in a reaction flask.
- Add the diamine (e.g., ethylene diamine) and a catalytic amount of a base (e.g., t-BuOK).

- Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Evaporate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether and ethyl acetate).

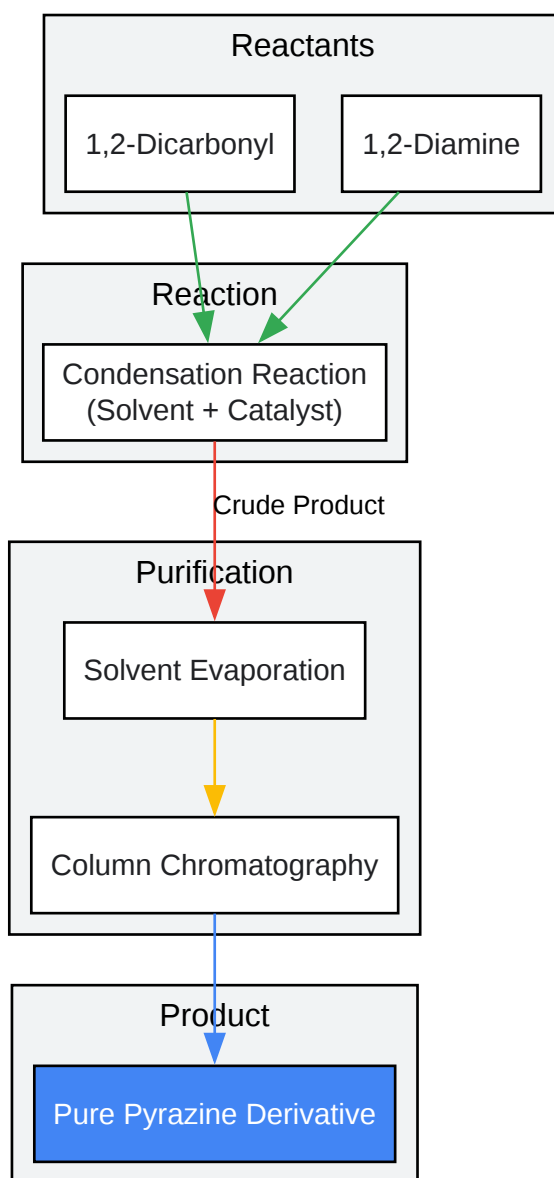
Analytical Characterization

The characterization of **2-ethenyl-6-methylpyrazine** and its isomers typically involves a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for separating and identifying volatile compounds like pyrazines. Analysis can be performed on both polar (e.g., DB-WAX) and non-polar (e.g., HP-5ms) columns to ensure accurate identification.^[7]
- High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation of pyrazine isomers. For instance, a Chiralpak AD-H column with mobile phases like cyclohexane/isopropanol has been used effectively.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of proton and carbon signals is achieved through 1D (^1H , ^{13}C) and 2D (HSQC, HMBC) NMR experiments, which are essential for unambiguous structure elucidation.^[7]

Visualizations

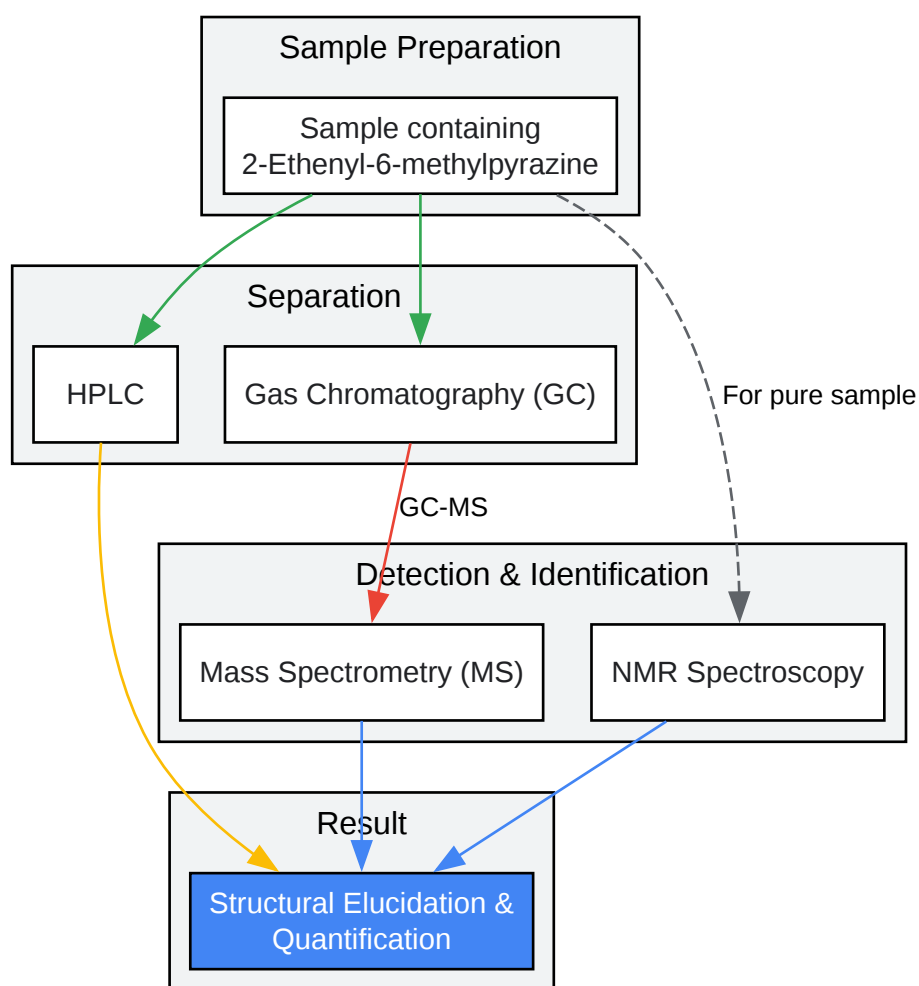
Generalized Pyrazine Synthesis Workflow



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Caption: A generalized workflow for the synthesis and purification of pyrazine derivatives.

Analytical Workflow for Compound Characterization



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Caption: A typical analytical workflow for the characterization of **2-ethenyl-6-methylpyrazine**.

Safety Information

For **2-ethenyl-6-methylpyrazine**, the following hazard statements and precautionary measures have been noted.^[9]

- Hazard Statements:
 - H315: Causes skin irritation.^[9]
 - H319: Causes serious eye irritation.^[9]

- H335: May cause respiratory irritation.[9]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to use it only in a well-ventilated area with appropriate personal protective equipment.[9]

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